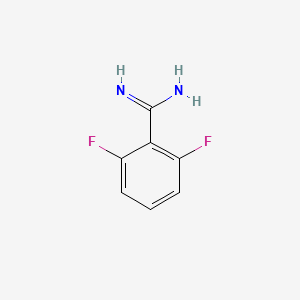

2,6-Difluoro-benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

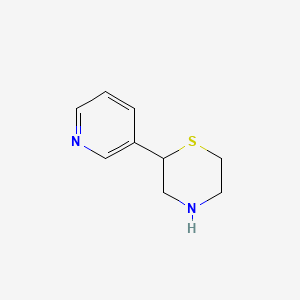

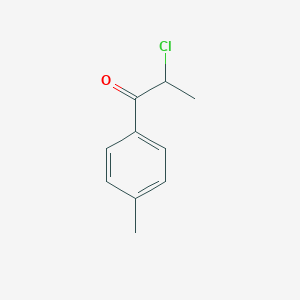

2,6-Difluoro-benzamidine is a chemical compound with the molecular formula C7H6F2N2 . It has a molecular weight of 156.13 and is a brownish-yellow solid . It is used in scientific research and has properties that make it valuable for various applications, such as drug discovery and organic synthesis.

Synthesis Analysis

2,6-Difluorobenzamide has been used as a starting material in the synthesis of 23 novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these derivatives were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) . This indicates that the molecule consists of a benzene ring with two fluorine atoms and an amidine group attached to it. Physical And Chemical Properties Analysis

This compound is a brownish-yellow solid . It has a molecular weight of 156.13 . It is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis of Pyridines and Pyrimidines : A study by Sosnovskikh et al. (2004) explored a one-pot synthesis method involving 2,6-Difluoro-benzamidine. This process led to the creation of 2,6-disubstituted 4-polyfluoroalkylpyrimidines, demonstrating the compound's role in synthesizing complex organic structures (Sosnovskikh et al., 2004).

Building Blocks in Chemistry : N-silylated benzamidines, including variants like this compound, are significant in main group and coordination chemistry. Edelmann (1994) discussed their applications as precursors for various inorganic heterocycles and chelate complexes in transition metals (Edelmann, 1994).

Preparation of Mononuclear Dihapto Benzamidinate Compounds : Research by Boere et al. (2005) indicated the use of a bulky benzamidine variant in the stoichiometric reaction with metal alkyls, forming mononuclear dihapto benzamidinate compounds. This highlights its utility in creating specific chemical structures (Boere et al., 2005).

Applications in Medical and Biological Research

PET Imaging Agent Synthesis : Wang et al. (2013) synthesized a compound using this compound as a precursor for a PET imaging agent. This agent could potentially be used for imaging B-Raf(V600E) in cancers, illustrating its role in diagnostic imaging (Wang et al., 2013).

Inhibitor in Radioimmunoassay : Ensinck et al. (1972) investigated benzamidine, including this compound, as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma. This application is crucial in specific diagnostic and research methodologies (Ensinck et al., 1972).

Miscellaneous Applications

Inhibitors of HIV-1 Reverse Transcriptase : Mai et al. (1999) described the use of 2,6-difluoro derivatives as potent inhibitors of HIV-1 reverse transcriptase, indicating a potential role in antiviral research and drug development (Mai et al., 1999).

Synthesis of Benzimidazoles : Hirano et al. (2009) reported a copper-catalyzed synthesis of 2-unsubstituted benzimidazoles using formamidines including this compound. This synthesis is significant in the field of organic chemistry (Hirano et al., 2009).

Development of Quinolines and Pyrimidines : A study by Mastalir et al. (2016) involved using benzamidine in the sustainable synthesis of quinolines and pyrimidines. This process is notable for its high atom efficiency and environmental friendliness (Mastalir et al., 2016).

Safety and Hazards

When handling 2,6-Difluoro-benzamidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

2,6-difluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGXHAPBHZDDDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398987 |

Source

|

| Record name | 2,6-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762229-49-2 |

Source

|

| Record name | 2,6-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1364825.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1364827.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)

![2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1364845.png)